molecular formula C9H16INO4 B067960 Boc-3-iodo-D-alanine methyl ester CAS No. 170848-34-7

Boc-3-iodo-D-alanine methyl ester

Cat. No. B067960
M. Wt: 329.13 g/mol
InChI Key: UGZBFCCHLUWCQI-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of similar Boc-protected amino acid derivatives involves multi-step processes, including the initial preparation of the amino acid ester followed by the introduction of the Boc group and subsequent modifications to introduce specific substituents such as iodine. For example, the synthesis of (R)-Boc-2-methylproline, while not identical, shares common principles, demonstrating the utilization of stereochemical control and modifications from simple amino acid derivatives (Kolaczkowski et al., 2019).

Molecular Structure Analysis

The molecular structure of Boc-3-iodo-D-alanine methyl ester is characterized by the presence of a Boc-protected amino group, a methyl ester functional group, and an iodine substituent on the carbon chain. This structure is significant for its reactivity and the ability to participate in various chemical reactions. Studies on similar compounds reveal insights into their photophysical properties and the effects of substitutions on molecular behavior (Guzow et al., 2005).

Scientific Research Applications

Photophysical Properties and Solvatochromism

  • Solvatochromism of Derivatives : The study of the photophysical properties of derivatives of Boc-3-iodo-D-alanine methyl ester, such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-L-alanine methyl ester (BoxAnt) and its analogs, revealed sensitivity to solvent polarity, especially in fluorescence spectra, indicating potential applications in molecular and biochemical studies (Guzow et al., 2005).

Polymer Chemistry and Biocatalysis

  • Cationic Methacrylate Polymers : The synthesis of methacrylate polymers containing amino acid-based chiral monomers, including Boc-L-alanine methacryloyloxyethyl ester, showcased controlled synthesis via RAFT polymerization. These polymers, after deprotection of the Boc group, exhibited pH responsiveness and potential applications in drug delivery systems (Kumar et al., 2012).
  • Biocatalytic Resolution : A strain of Bacillus amyloliquefaciens demonstrated high hydrolytic activity and enantioselectivity on Boc-dl-Alanine methyl ester, highlighting its potential for commercial production in the pharmaceutical industry (Zheng et al., 2015).

Fluorescence Probes and Spectroscopic Studies

  • Solvatochromism of Fluorescence Probes : Studies on derivatives of Boc-3-iodo-D-alanine methyl ester, like 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester, have demonstrated their utility as fluorescence probes in biophysical studies of peptides and proteins (Guzow et al., 2005).

Molecular Discrimination and Cytochemistry

  • Molecular Discrimination : A cylindrical capsule used for binding N-alpha-protected amino acid esters, including BOC-L-alanine alkyl esters, provided insights into molecular discrimination through spectroscopic and computational studies (Hayashida et al., 2002).
  • Ultrastructural Cytochemistry : N-t-Boc-L-alanine-p-nitrothiophenyl ester (Boc-Ala-SNp) was synthesized and used as a substrate for elastase-like enzymes in human neutrophils, aiding in ultrastructural cytochemical studies (Clark et al., 1980).

Safety And Hazards

Boc-3-iodo-D-alanine methyl ester is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBFCCHLUWCQI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465249
Record name Boc-3-iodo-D-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-iodo-D-alanine methyl ester

CAS RN

170848-34-7
Record name Boc-3-iodo-D-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a three necked flask charged with zinc dust (2.23 g, 34.1 mmol) under an N2 atmosphere DMF (13 mL) was added. The suspension was efficiently stirred and I2 (0.20 g, 0.80 mmol) was added. ((S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester (4.50 g, 13.7 mmol) was added in one portion, and immediately after more I2 (0.20 g, 0.80 mmol) and the stirring was continued for 2 h. Negishi coupling was then effected by addition in direct sequence of: Pd2 dba3 (315 mg, 0.34 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (279 mg, 0.68 mmol), and 1-bromocyclopentene (2.32 g, 15.8 mmol) in DMF (4 mL). The reaction was stirred over night. DCM (25 mL) was added and the mixture was filtered, the solids were washed with further DCM, water (30 mL) was added and the phases were separated. The aqueous phase was extracted with DCM (2×20 mL) and the combined organic phases were washed with H2O (20 mL), dried MgSO4, filtered and evaporated. The residue was purified by gradient silica gel chromatography (4-16% EtOAc in iso-hexane) which gave the title compound 1.24 g (30%). GC-MS EI m/z 213 (w), 196 (w), 152, 88, 57, 41.
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
Quantity
2.23 g
Type
catalyst
Reaction Step Five
Name
Quantity
13 mL
Type
solvent
Reaction Step Five
Quantity
279 mg
Type
reactant
Reaction Step Six
Quantity
2.32 g
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
315 mg
Type
catalyst
Reaction Step Six
Yield
30%

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